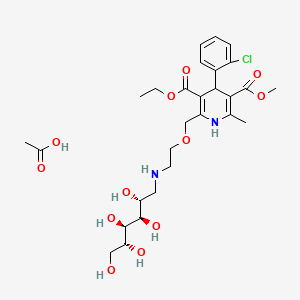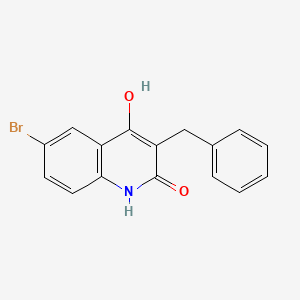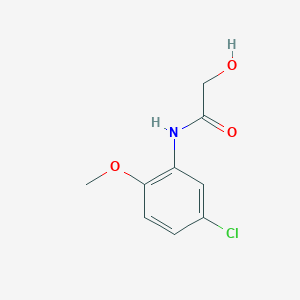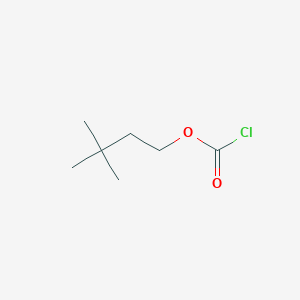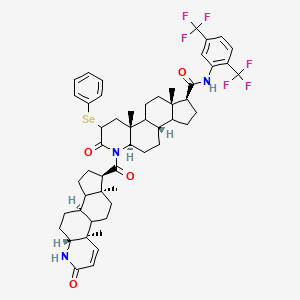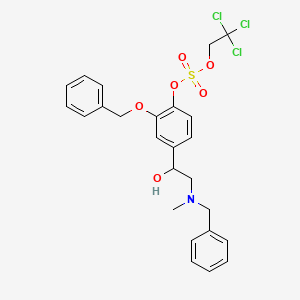
4-tert-Butylbenzyl Bromide-D13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butylbenzyl Bromide-D13 is a deuterated derivative of 4-tert-Butylbenzyl Bromide, where the hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-tert-Butylbenzyl Bromide-D13 involves the bromination of 4-tert-Butyltoluene-D13. The reaction typically uses hydrobromic acid and a suitable oxidizing agent under controlled conditions. The process can be summarized as follows:
Starting Material: 4-tert-Butyltoluene-D13
Reagents: Hydrobromic acid, oxidizing agent (e.g., chlorite)
Conditions: The reaction is carried out under light conditions for 4-6 hours, followed by refluxing for 3-4 hours.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of green oxidants and hydrobromic acid ensures high selectivity and conversion rates, minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butylbenzyl Bromide-D13 undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, forming different products.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium iodide, oil-in-water microemulsions, various surfactants.
Oxidation: Suitable oxidizing agents such as chlorite.
Major Products Formed
Nucleophilic Substitution: Formation of 4-tert-Butylbenzyl iodide.
Oxidation: Formation of corresponding oxidized products.
Aplicaciones Científicas De Investigación
4-tert-Butylbenzyl Bromide-D13 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of fine chemicals, fragrances, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-tert-Butylbenzyl Bromide-D13 involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. The pathways involved include the formation of reactive intermediates and the stabilization of transition states .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylbenzyl Bromide: The non-deuterated version of the compound.
4-tert-Butylbenzyl Iodide: Formed through nucleophilic substitution of the bromine atom with iodine.
4-tert-Butyltoluene: The precursor in the synthesis of 4-tert-Butylbenzyl Bromide-D13.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it valuable in research applications involving isotopic labeling. This property allows for the tracing of metabolic pathways and the study of reaction mechanisms with greater precision.
Propiedades
Fórmula molecular |
C11H15Br |
|---|---|
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2,3,5,6-tetradeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]benzene |
InChI |
InChI=1S/C11H15Br/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D |
Clave InChI |
QZNQSIHCDAGZIA-JPLVHWSDSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1CBr)[2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide](/img/structure/B13845364.png)
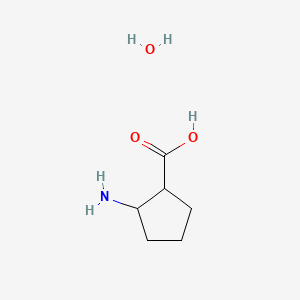
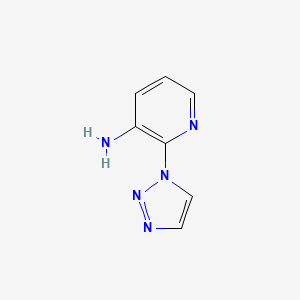
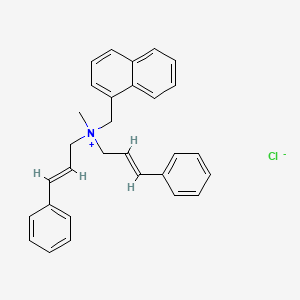
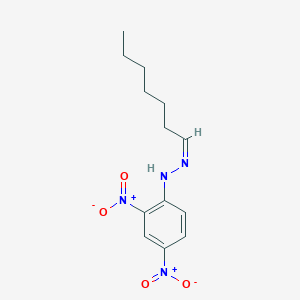
![2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-](/img/structure/B13845401.png)
